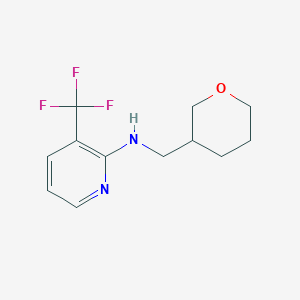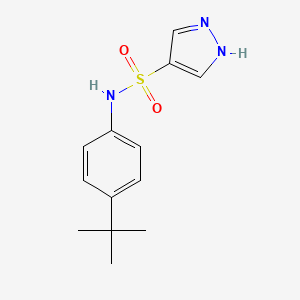![molecular formula C12H10ClNO5 B7559354 5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid, also known as CFM-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound may also induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro, but its effects in vivo have not been extensively studied. It is not known whether this compound has any toxic effects on normal cells or tissues.
Advantages and Limitations for Lab Experiments
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid is a relatively new compound, and its potential applications in the field of medicine are still being explored. One advantage of this compound is that it can be synthesized using a relatively simple and straightforward method. However, its limited availability and lack of extensive in vivo studies may make it difficult to use in certain lab experiments.
Future Directions
There are many potential future directions for research on 5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid. One area of interest is the development of this compound as a treatment for inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential toxic effects on normal cells and tissues. In addition, the development of new synthesis methods for this compound may make it more accessible for use in lab experiments.
Synthesis Methods
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid can be synthesized using a multistep process involving the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-protected 2-amino-3-methyl-1,4-dioxane. The final step involves the deprotection of the amine group to yield this compound.
Scientific Research Applications
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-tumor agent. In one study, this compound was found to inhibit the production of inflammatory cytokines in human lung epithelial cells, suggesting its potential as a treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease. In another study, this compound was found to induce apoptosis in human breast cancer cells, indicating its potential as a cancer treatment.
properties
IUPAC Name |
5-[[(5-chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c1-6-8(12(16)17)4-7(18-6)5-14-11(15)9-2-3-10(13)19-9/h2-4H,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIMDOHXKOJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2=CC=C(O2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)

![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)